QL47

Description

Structure

3D Structure

Properties

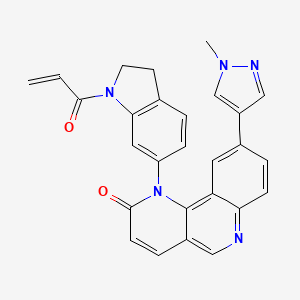

IUPAC Name |

9-(1-methylpyrazol-4-yl)-1-(1-prop-2-enoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N5O2/c1-3-25(33)31-11-10-17-4-7-21(13-24(17)31)32-26(34)9-6-19-14-28-23-8-5-18(12-22(23)27(19)32)20-15-29-30(2)16-20/h3-9,12-16H,1,10-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRNJQOBEOISFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC3=C4C(=CN=C3C=C2)C=CC(=O)N4C5=CC6=C(CCN6C(=O)C=C)C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025879 | |

| Record name | 9-(1-Methylpyrazol-4-yl)-1-(1-prop-2-enoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469988-75-7 | |

| Record name | 9-(1-Methylpyrazol-4-yl)-1-(1-prop-2-enoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 9-(1-Methyl-4-pyrazolyl)-benzo[h]naphthyridinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies required for the preparation of 9-(1-Methyl-4-pyrazolyl)-benzo[h]naphthyridinone derivatives. These compounds belong to the broader class of benzo[h][1]naphthyridin-2(1H)-ones, which have garnered significant interest in medicinal chemistry due to their potent and selective inhibitory activity against key cellular targets such as the mammalian target of rapamycin (mTOR). This document outlines a robust multi-step synthetic pathway, detailing the necessary experimental protocols and providing quantitative data where available.

Synthetic Strategy Overview

The synthesis of 9-(1-Methyl-4-pyrazolyl)-benzo[h]naphthyridinone derivatives is achieved through a convergent synthetic route. The core benzo[h][1]naphthyridin-2(1H)-one scaffold is first constructed, incorporating a halogen at the 9-position to serve as a handle for a subsequent palladium-catalyzed cross-coupling reaction. The final step involves a Suzuki-Miyaura coupling to introduce the 1-methyl-4-pyrazolyl moiety.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for 9-(1-Methyl-4-pyrazolyl)-benzo[h]naphthyridinone derivatives.

Experimental Protocols

Part 1: Synthesis of the 9-Bromo-benzo[h][1][2]naphthyridin-2(1H)-one Core

This multi-step synthesis constructs the key halogenated tricyclic intermediate.

Step 1: Nucleophilic Aromatic Substitution

This step involves the reaction of a substituted aniline with ethyl 6-bromo-4-chloroquinoline-3-carboxylate to introduce the future N1-substituent.

Caption: Nucleophilic Aromatic Substitution.

Protocol: To a solution of ethyl 6-bromo-4-chloroquinoline-3-carboxylate (1 equivalent) in 1,4-dioxane in a sealed tube is added the desired substituted aniline (1 equivalent). The resulting solution is heated to 90 °C for 4-12 hours. After cooling to room temperature, a 1 N solution of NaOH is added to neutralize the reaction mixture, followed by dilution with water and extraction with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford the corresponding ethyl 4-(arylamino)-6-bromoquinoline-3-carboxylate.[2]

| Reactant/Reagent | Molar Ratio |

| Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | 1 |

| Substituted Aniline | 1 |

| 1,4-Dioxane | Solvent |

| 1 N NaOH | For neutralization |

Step 2: Reduction of the Ester

The ester group is reduced to a primary alcohol.

Protocol: To a solution of the ethyl 4-(arylamino)-6-bromoquinoline-3-carboxylate (1 equivalent) in ethanol at room temperature, sodium borohydride (NaBH4) (10 equivalents) is added portion-wise. The resulting solution is stirred at room temperature for 2-4 hours. The reaction mixture is then diluted with ethyl acetate and filtered through celite. The filtrate is concentrated, and the residue is partitioned between ethyl acetate and brine. The organic layer is dried over MgSO4, filtered, and concentrated. The crude product is purified by column chromatography to yield (4-(arylamino)-6-bromoquinolin-3-yl)methanol.[2]

| Reactant/Reagent | Molar Ratio |

| Ethyl 4-(arylamino)-6-bromoquinoline-3-carboxylate | 1 |

| Sodium Borohydride (NaBH4) | 10 |

| Ethanol | Solvent |

Step 3: Oxidation to the Aldehyde

The primary alcohol is oxidized to the corresponding aldehyde.

Protocol: To a solution of (4-(arylamino)-6-bromoquinolin-3-yl)methanol (1 equivalent) in dichloromethane (CH2Cl2) at room temperature is added manganese dioxide (MnO2) (5 equivalents by mass). The reaction mixture is stirred for 2-6 hours and then filtered through celite. The filtrate is concentrated to give the crude 4-(arylamino)-6-bromoquinoline-3-carbaldehyde, which is used in the next step without further purification.[2]

| Reactant/Reagent | Molar Ratio |

| (4-(arylamino)-6-bromoquinolin-3-yl)methanol | 1 |

| Manganese Dioxide (MnO2) | 5 (by mass) |

| Dichloromethane (CH2Cl2) | Solvent |

Step 4: Horner-Wadsworth-Emmons Olefination and Intramolecular Cyclization

The final step in the formation of the core involves a one-pot olefination and cyclization.

Protocol: The crude 4-(arylamino)-6-bromoquinoline-3-carbaldehyde is dissolved in dry ethanol in a sealed tube. Potassium carbonate (K2CO3) (3 equivalents) and triethyl phosphonoacetate are added. The mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the solvents are removed under vacuum. The residue is diluted with water and extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to provide the 9-bromo-1-aryl-benzo[h][1]naphthyridin-2(1H)-one.[2]

| Reactant/Reagent | Molar Ratio |

| 4-(arylamino)-6-bromoquinoline-3-carbaldehyde | 1 |

| Triethyl phosphonoacetate | 1.1 - 1.5 |

| Potassium Carbonate (K2CO3) | 3 |

| Ethanol | Solvent |

Part 2: Suzuki-Miyaura Cross-Coupling

The final step is the palladium-catalyzed coupling of the 9-bromo intermediate with 1-methyl-4-pyrazoleboronic acid pinacol ester.

Caption: Suzuki-Miyaura Cross-Coupling.

Protocol: To a solution of the 9-bromo-1-aryl-benzo[h][1]naphthyridin-2(1H)-one (1 equivalent) in a mixture of 1,4-dioxane and water is added 1-methyl-4-pyrazoleboronic acid pinacol ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 equivalents) or PdCl2(dppf), and a base such as K3PO4 or Na2CO3 (2-3 equivalents). The mixture is degassed and heated at 80-100 °C for 4-12 hours. After cooling, the reaction mixture is filtered through celite, and the filtrate is diluted with water and extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography or preparative HPLC to yield the final 9-(1-methyl-4-pyrazolyl)-1-aryl-benzo[h][1]naphthyridin-2(1H)-one derivative.[2][3]

| Reactant/Reagent | Molar Ratio |

| 9-Bromo-1-aryl-benzo[h][1]naphthyridin-2(1H)-one | 1 |

| 1-Methyl-4-pyrazoleboronic acid pinacol ester | 1.2 - 1.5 |

| Palladium Catalyst (e.g., Pd(PPh3)4) | 0.05 - 0.1 |

| Base (e.g., K3PO4) | 2 - 3 |

| 1,4-Dioxane/Water | Solvent |

Quantitative Data

The following table summarizes typical yields for analogous reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions used.

| Step | Product | Typical Yield |

| 1 | Ethyl 4-(arylamino)-6-bromoquinoline-3-carboxylate | 70-90% |

| 2 | (4-(arylamino)-6-bromoquinolin-3-yl)methanol | 80-95% |

| 3 | 4-(arylamino)-6-bromoquinoline-3-carbaldehyde | Crude, used directly |

| 4 | 9-Bromo-1-aryl-benzo[h][1]naphthyridin-2(1H)-one | 40-60% |

| 5 | 9-(Aryl/Heteroaryl)-1-aryl-benzo[h][1]naphthyridin-2(1H)-one | 50-85% |

Conclusion

The synthetic route detailed in this guide provides a reliable and adaptable method for the preparation of 9-(1-Methyl-4-pyrazolyl)-benzo[h]naphthyridinone derivatives. By following the outlined experimental protocols, researchers can efficiently access these and related compounds for further investigation in drug discovery and development programs. The modularity of the synthesis, particularly the nucleophilic aromatic substitution and the final Suzuki-Miyaura coupling, allows for the generation of a diverse library of analogs for structure-activity relationship studies.

References

- 1. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Efficient synthesis of 1,9-substituted benzo[h][1,6]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Acrylamide-Containing Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of acrylamide-containing kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various cancers and other diseases. This guide will delve into the intricacies of their covalent binding mechanism, provide quantitative data for key inhibitors, detail relevant experimental protocols, and visualize the signaling pathways they modulate.

Introduction: The Rise of Covalent Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. While traditional kinase inhibitors function through reversible, non-covalent binding to the ATP-binding pocket, a newer class of inhibitors utilizes a covalent mechanism of action to achieve potent and durable target inhibition.

Acrylamide-containing kinase inhibitors are a prominent class of these covalent drugs. They are designed with an electrophilic acrylamide "warhead" that forms a permanent, covalent bond with a nucleophilic amino acid residue, most commonly a cysteine, within the kinase's active site.[1] This irreversible binding leads to sustained inactivation of the kinase, offering potential advantages in terms of potency, duration of action, and the ability to overcome certain forms of drug resistance.

This guide will focus on three well-characterized acrylamide-containing kinase inhibitors: Ibrutinib, Afatinib, and Osimertinib, which target Bruton's tyrosine kinase (BTK) and the Epidermal Growth Factor Receptor (EGFR), respectively.

The Covalent Mechanism of Action: A Michael Addition Reaction

The core of the mechanism of action for acrylamide-containing kinase inhibitors is a well-established chemical reaction known as the Michael addition. This reaction involves the nucleophilic attack of a cysteine residue's thiol group on the β-carbon of the α,β-unsaturated carbonyl system of the acrylamide moiety.

The process can be broken down into the following key steps:

-

Non-covalent Binding: The inhibitor initially binds non-covalently to the kinase's ATP-binding pocket. The affinity of this initial binding is a critical determinant of the inhibitor's overall potency and selectivity and is quantified by the inhibition constant (Ki).

-

Positioning for Reaction: The non-covalent interactions orient the acrylamide warhead in close proximity to a strategically located cysteine residue within or near the active site.

-

Nucleophilic Attack: The deprotonated thiol group (thiolate) of the cysteine side chain acts as a nucleophile and attacks the electrophilic β-carbon of the acrylamide.

-

Covalent Bond Formation: This attack results in the formation of a stable carbon-sulfur covalent bond, permanently attaching the inhibitor to the kinase. This step's rate is characterized by the inactivation rate constant (k_inact).

The overall efficiency of this irreversible inhibition is best described by the second-order rate constant, k_inact/Ki, which encapsulates both the initial binding affinity and the rate of covalent bond formation.

Quantitative Data for Key Acrylamide Kinase Inhibitors

The potency and selectivity of acrylamide-containing kinase inhibitors are best understood through quantitative kinetic parameters. The following tables summarize the IC50, Ki, and k_inact values for Ibrutinib, Afatinib, and Osimertinib against their primary targets and relevant off-targets or mutants.

Table 1: Ibrutinib Kinetic Data

Ibrutinib is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.

| Target | IC50 (nM) | Ki (nM) | k_inact (s⁻¹) | k_inact/Ki (M⁻¹s⁻¹) |

| BTK | 0.5[2] | 0.59 - 0.77 | - | 3.28 x 10⁵[3][4] |

| BLK | - | - | - | 7.1 x 10⁵[3][4] |

| BMX | - | - | - | 3.9 x 10⁶[3][4] |

| ITK | - | - | - | - |

| EGFR | - | - | - | - |

| JAK3 | - | - | - | - |

Table 2: Afatinib Kinetic Data

Afatinib is a dual irreversible inhibitor of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).

| Target | IC50 (nM) | Ki (nM) | k_inact (s⁻¹) | k_inact/Ki (M⁻¹s⁻¹) |

| EGFR (WT) | 0.5[5] | 0.093 | ≤ 2.1 x 10⁻³ | 2.3 x 10⁷ |

| HER2 | 14[5] | - | - | - |

| EGFR (L858R) | - | 0.4 - 0.7 | - | - |

| EGFR (L858R/T790M) | - | - | - | - |

Table 3: Osimertinib Kinetic Data

Osimertinib is a third-generation, irreversible EGFR inhibitor that is particularly effective against the T790M resistance mutation.

| Target | IC50 (nM) | Ki (nM) | k_inact (s⁻¹) | k_inact/Ki (M⁻¹s⁻¹) |

| EGFR (WT) | - | - | - | - |

| EGFR (L858R) | - | - | - | 20-fold > WT |

| EGFR (Exon 19 del) | - | - | - | - |

| EGFR (L858R/T790M) | - | - | - | 50-fold > WT |

Experimental Protocols for Characterization

The characterization of acrylamide-containing kinase inhibitors requires a suite of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of the target kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.

Materials:

-

Purified kinase

-

Kinase-specific substrate (peptide or protein)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

Inhibitor stock solution (in DMSO)

-

Phosphocellulose paper

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and scintillation fluid

Protocol:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.

-

Add varying concentrations of the inhibitor (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes at room temperature) to allow for non-covalent binding.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

-

Allow the reaction to proceed for a specific time at an optimal temperature (e.g., 30°C).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated radiolabel on the paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mass Spectrometry for Covalent Adduct Characterization

Mass spectrometry is a powerful tool to confirm the covalent binding of the inhibitor to the target kinase and to identify the specific amino acid residue that has been modified.

4.2.1. Intact Protein Mass Spectrometry

This method analyzes the mass of the entire protein-inhibitor complex.

Protocol:

-

Incubate the purified kinase with the inhibitor at a concentration sufficient to achieve a high level of occupancy.

-

Remove excess, unbound inhibitor using a desalting column.

-

Analyze the protein-inhibitor complex using an electrospray ionization (ESI) mass spectrometer.

-

Compare the mass of the inhibitor-treated kinase to that of the untreated kinase. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduction.

4.2.2. Peptide Mapping Mass Spectrometry

This technique provides more detailed information by identifying the specific peptide and amino acid residue that is covalently modified.

Protocol:

-

After incubation of the kinase with the inhibitor, denature, reduce, and alkylate the protein.

-

Digest the protein into smaller peptides using a protease such as trypsin.

-

Separate the resulting peptides using liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS).

-

Search the MS/MS data for peptides that show a mass shift corresponding to the mass of the inhibitor.

-

The fragmentation pattern of the modified peptide in the MS/MS spectrum will pinpoint the exact amino acid residue that has been covalently modified.

References

- 1. researchgate.net [researchgate.net]

- 2. Diverse Mechanisms of Resistance against Osimertinib, a Third-Generation EGFR-TKI, in Lung Adenocarcinoma Cells with an EGFR-Activating Mutation [mdpi.com]

- 3. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anti-cancer effect of afatinib, dual inhibitor of HER2 and EGFR, on novel mutation HER2 E401G in models of patient-derived cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of Pyrazolyl-Naphthyridinones: A Technical Guide to Their Structure-Activity Relationship in Kinase Inhibition

An In-depth Analysis for Researchers and Drug Development Professionals

The pyrazolyl-naphthyridinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted kinase inhibitors. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound class, with a focus on their inhibitory activity against key oncogenic kinases, including RET, VEGFR2, c-Kit, and PDGFR. This document details the quantitative inhibitory data, experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Pyrazolyl-Naphthyridinone Core in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and the search for novel scaffolds with improved potency, selectivity, and pharmacokinetic properties is a continuous effort. The pyrazolyl-naphthyridinone core combines the favorable electronic and steric properties of the pyrazole and naphthyridinone ring systems, offering a versatile platform for the design of potent and selective kinase inhibitors. This guide will delve into the specific structural modifications of this core and their impact on inhibitory activity against various tyrosine kinases.

Structure-Activity Relationship (SAR) Analysis

The SAR of pyrazolyl-naphthyridinone compounds is primarily dictated by the nature and position of substituents on both the pyrazole and naphthyridinone rings. These modifications influence the compound's ability to interact with the ATP-binding pocket of the target kinase, thereby determining its potency and selectivity.

Targeting the RET Kinase

Rearranged during transfection (RET) is a receptor tyrosine kinase whose aberrant activation is a known driver in several cancers, including non-small cell lung cancer and thyroid carcinoma. The 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine scaffold has shown exceptional promise as a potent inhibitor of both wild-type and mutant RET kinases.

A key example is the compound designated as 20p , a 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivative. This compound has demonstrated excellent in vitro inhibitory activity against RET solvent-front mutations (RETG810R, RETG810S, and RETG810C) with IC50 values in the low nanomolar range (5.7-8.3 nM).[1] This potency is significantly greater than that of the established RET inhibitor selpercatinib against these resistant mutants.[1]

Table 1: Inhibitory Activity of Pyrazolyl-Naphthyridine Derivatives against RET Kinase

| Compound ID | Target | IC50 (nM) | Reference |

| 20p | RETG810R | 5.7 | [1] |

| RETG810S | 8.3 | [1] | |

| RETG810C | 7.9 | [1] | |

| Selpercatinib | RETG810R | 95.3 | [1] |

| RETG810S | 244.1 | [1] | |

| RETG810C | 113.2 | [1] |

The SAR for this series highlights the importance of the 1-methyl-1H-pyrazol-4-yl moiety at the 7-position of the 1,6-naphthyridine core for potent RET inhibition. Further exploration of substituents on the naphthyridine and pyrazole rings is crucial for optimizing selectivity and pharmacokinetic profiles.

Targeting VEGFR2, c-Kit, and PDGFR Kinases

While specific data for pyrazolyl-naphthyridinone compounds against VEGFR2, c-Kit, and PDGFR is still emerging in the public domain, the broader class of pyrazole-containing inhibitors provides valuable SAR insights that can be extrapolated to this scaffold.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Pyrazole-based compounds have been identified as potent VEGFR2 inhibitors. The SAR of these compounds generally indicates that substitution with bulky hydrophobic groups on the pyrazole ring can enhance potency.

Stem Cell Factor Receptor (c-Kit) and Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ) are other important tyrosine kinase targets in oncology. Aberrant activation of these receptors is implicated in various malignancies, including gastrointestinal stromal tumors (GIST) and certain leukemias. For pyrazole-based inhibitors of these kinases, the nature of the substituent at the N1 position of the pyrazole ring and the groups attached to the core scaffold are critical for achieving high potency and selectivity.

Table 2: Representative Inhibitory Activity of Pyrazole-Containing Compounds against VEGFR2, c-Kit, and PDGFR

| Compound Class | Target | IC50 (nM) | Reference |

| Pyrazole-based | VEGFR2 | Data on specific pyrazolyl-naphthyridinones is not yet publicly available. General pyrazole-based inhibitors show a wide range of potencies. | |

| Pyrazole-based | c-Kit | Data on specific pyrazolyl-naphthyridinones is not yet publicly available. General pyrazole-based inhibitors show a wide range of potencies. | |

| Pyrazole-based | PDGFRα/β | Data on specific pyrazolyl-naphthyridinones is not yet publicly available. General pyrazole-based inhibitors show a wide range of potencies. |

Note: The table above reflects the current landscape of publicly available data. As research progresses, more specific quantitative data for pyrazolyl-naphthyridinone compounds against these targets is expected to be published.

Experimental Protocols

The evaluation of the inhibitory activity of pyrazolyl-naphthyridinone compounds relies on a suite of standardized biochemical and cell-based assays. This section provides detailed methodologies for key experiments.

Kinase Inhibition Assays

Biochemical kinase inhibition assays are essential for determining the direct inhibitory potency of a compound against its target kinase.

3.1.1. RET Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

-

Materials : RET Kinase Enzyme System, ADP-Glo™ Kinase Assay kit, substrate (e.g., IGF1tide), ATP, test compounds.

-

Procedure :

-

Dilute the RET enzyme, substrate, ATP, and test compounds in the provided kinase buffer.

-

In a 384-well plate, add 1 µl of the test compound or DMSO (as a control).

-

Add 2 µl of the RET enzyme solution.

-

Add 2 µl of the substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition based on the control wells and determine the IC50 value.

-

3.1.2. VEGFR2, c-Kit, and PDGFR Kinase Inhibition Assays

Similar luminescence-based or fluorescence-based (e.g., HTRF™) kinase assay kits are commercially available for VEGFR2, c-Kit, and PDGFR and follow a comparable protocol to the one described for RET. The specific substrate and optimal reaction conditions may vary depending on the kinase.

Cellular Assays

Cell-based assays are crucial for evaluating the on-target efficacy of the compounds in a biological context, as well as their effects on cell viability and proliferation.

3.2.1. Cellular Phosphorylation Assay (Western Blot)

This assay determines the ability of a compound to inhibit the phosphorylation of the target kinase and its downstream signaling proteins within cells.

-

Materials : Cell lines expressing the target kinase, cell lysis buffer with protease and phosphatase inhibitors, SDS-PAGE gels, transfer membranes (e.g., PVDF), primary antibodies (phospho-specific and total protein), HRP-conjugated secondary antibodies, and ECL detection reagents.

-

Procedure :

-

Culture the cells to an appropriate confluency and then treat them with various concentrations of the test compound for a specified duration.

-

Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA).

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).

-

3.2.2. Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Materials : Cell lines, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO or SDS-HCl solution).

-

Procedure :

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

Visualizing Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and the drug discovery process.

Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Conclusion and Future Directions

The pyrazolyl-naphthyridinone scaffold represents a promising framework for the development of novel kinase inhibitors. The SAR studies highlighted herein, particularly for RET kinase, demonstrate that targeted modifications to this core can lead to highly potent and selective compounds. While the data for VEGFR2, c-Kit, and PDGFR are still emerging, the foundational knowledge from related pyrazole-containing inhibitors provides a strong basis for future design and optimization efforts.

Future research should focus on:

-

Expanding the SAR: Synthesizing and testing a broader range of pyrazolyl-naphthyridinone derivatives to establish a more comprehensive SAR for VEGFR2, c-Kit, and PDGFR.

-

Improving Selectivity: Fine-tuning the substituents to enhance selectivity and minimize off-target effects, thereby improving the safety profile of potential drug candidates.

-

Optimizing Pharmacokinetics: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

-

Overcoming Resistance: Designing next-generation inhibitors that can overcome known resistance mutations in the target kinases.

By leveraging the insights presented in this technical guide, researchers can accelerate the development of novel pyrazolyl-naphthyridinone-based kinase inhibitors with the potential to make a significant impact on the treatment of cancer and other diseases.

References

An In-depth Technical Guide on the Core Pharmacokinetic Properties of 9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h]naphthyridinone (CHMFL-BTK-01)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h]naphthyridinone, designated as CHMFL-BTK-01, is a novel small molecule inhibitor designed to target Bruton's tyrosine kinase (BTK)[1]. BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and activation[2]. Its role in the B-cell receptor (BCR) signaling pathway makes it a prime therapeutic target for B-cell malignancies and autoimmune diseases[3]. CHMFL-BTK-01 has been identified as a highly selective and potent irreversible inhibitor of BTK, demonstrating significant potential as a pharmacological tool for studying BTK-related pathologies[1].

Mechanism of Action

CHMFL-BTK-01 functions as an irreversible inhibitor of BTK. This is achieved through the formation of a covalent bond between the acrylamide "warhead" of the inhibitor and a cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme. This covalent interaction permanently inactivates the kinase, thereby blocking its downstream signaling functions. The irreversible nature of this binding allows for prolonged target engagement, even with a potentially short plasma half-life[4].

BTK Signaling Pathway

The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of several downstream kinases, with BTK playing a pivotal role. The inhibition of BTK by CHMFL-BTK-01 disrupts this pathway, ultimately affecting B-cell proliferation and survival.

Pharmacokinetic Properties (ADME)

Detailed in vivo pharmacokinetic data for CHMFL-BTK-01, including parameters such as Cmax, Tmax, AUC, and elimination half-life, are not publicly available. However, a general understanding of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of small molecule kinase inhibitors can be inferred from preclinical studies on similar compounds. The following sections describe the typical experimental protocols used to determine these properties.

Data Presentation

While specific values for CHMFL-BTK-01 are unavailable, Table 1 provides a template for the presentation of key pharmacokinetic parameters that would be determined in a preclinical study.

| Parameter | Description | Units |

| Cmax | Maximum (peak) plasma concentration | ng/mL or µM |

| Tmax | Time to reach maximum plasma concentration | h |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | ngh/mL or µMh |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | ngh/mL or µMh |

| t1/2 | Elimination half-life | h |

| CL | Clearance | L/h/kg |

| Vd | Volume of distribution | L/kg |

| F | Bioavailability | % |

Table 1: Key Pharmacokinetic Parameters for Preclinical Evaluation.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for assessing the pharmacokinetic profile of a novel BTK inhibitor like CHMFL-BTK-01 in a rodent model (e.g., Sprague-Dawley rats).

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are typically used. Animals are fasted overnight before dosing.

-

Formulation: The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration or in a solution (e.g., saline with a solubilizing agent) for intravenous administration.

-

Dosing: A single dose of the compound is administered via oral gavage or intravenous injection.

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: The concentration of the compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[5][6].

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., WinNonlin) to calculate the key pharmacokinetic parameters listed in Table 1[5][7].

In Vitro BTK Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay is used to determine the potency of CHMFL-BTK-01 in inhibiting the enzymatic activity of BTK. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction[8][9][10].

Methodology:

-

Reagents: Recombinant human BTK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the ADP-Glo™ Assay kit (Promega).

-

Compound Preparation: A serial dilution of CHMFL-BTK-01 is prepared in DMSO.

-

Kinase Reaction: The BTK enzyme, substrate, and the test compound are incubated in a reaction buffer. The reaction is initiated by the addition of ATP.

-

ADP Detection: After a set incubation period, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

-

Data Analysis: The luminescence is measured using a luminometer. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For irreversible inhibitors, the IC50 is time-dependent[11].

Cell-Based BTK Autophosphorylation Assay (Western Blot)

This assay assesses the ability of CHMFL-BTK-01 to inhibit the autophosphorylation of BTK at tyrosine 223 (Y223) in a cellular context, which is a hallmark of its activation.

Methodology:

-

Cell Culture: A suitable B-cell lymphoma cell line (e.g., Ramos cells) that expresses BTK is cultured under standard conditions.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of CHMFL-BTK-01 for a specified time.

-

Cell Stimulation: B-cell receptor signaling is stimulated using an appropriate agonist (e.g., anti-IgM antibody) to induce BTK autophosphorylation.

-

Cell Lysis: Cells are lysed to extract total cellular proteins.

-

Western Blotting:

-

Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated BTK (p-BTK Y223) and a primary antibody for total BTK (as a loading control).

-

The membrane is then incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[12][13][14].

-

-

Data Analysis: The intensity of the p-BTK bands is quantified and normalized to the total BTK bands to determine the dose-dependent inhibition of BTK autophosphorylation.

Conclusion

9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h]naphthyridinone (CHMFL-BTK-01) is a potent and selective irreversible inhibitor of Bruton's tyrosine kinase. While specific in vivo pharmacokinetic data are not publicly available, this technical guide provides a framework for understanding its mechanism of action and the experimental methodologies required for its preclinical characterization. The detailed protocols for in vitro and in vivo studies, along with the visualization of the BTK signaling pathway, offer valuable resources for researchers and professionals in the field of drug discovery and development. Further studies are warranted to fully elucidate the ADME profile of CHMFL-BTK-01 and its potential as a therapeutic agent.

References

- 1. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Inhibition of Btk with CC-292 provides early pharmacodynamic assessment of activity in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Development of a novel UHPLC-MS/MS method for quantitative analysis of pirtobrutinib in rat plasma: application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. omicsonline.org [omicsonline.org]

- 8. promega.com [promega.com]

- 9. worldwide.promega.com [worldwide.promega.com]

- 10. ulab360.com [ulab360.com]

- 11. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

In Silico Modeling of Benzo[h]naphthyridinone Covalent Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico methodologies and experimental validation techniques crucial for the rational design and analysis of covalent inhibitors based on the benzo[h]naphthyridinone scaffold.

Introduction to Covalent Inhibition and the Benzo[h]naphthyridinone Scaffold

Covalent inhibitors have seen a resurgence in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and improved selectivity.[1] These molecules typically contain a reactive electrophilic "warhead" that forms a stable covalent bond with a nucleophilic amino acid residue on the target protein.[1] The design of such inhibitors requires a delicate balance between reactivity and selectivity to minimize off-target effects.[2][3][4]

The benzo[h]naphthyridinone core is a privileged scaffold in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, including as kinase inhibitors.[2][3][4][5][6] This structural motif provides a versatile platform for the incorporation of electrophilic moieties to achieve covalent targeting of key cellular signaling pathways implicated in diseases such as cancer.

In Silico Modeling of Covalent Binding

Computational methods are indispensable for predicting and understanding the covalent binding process, guiding the design of new inhibitors.[2][3][4]

Computational Methodologies

A typical in silico workflow for modeling covalent inhibitors involves several key steps, from initial non-covalent docking to detailed mechanistic studies.

In Silico Workflow for Covalent Inhibitor Modeling.

2.1.1. Covalent Docking

Covalent docking algorithms predict the binding mode of a ligand that forms a covalent bond with its target. These methods typically involve a two-step process: initial non-covalent sampling of the binding pocket followed by the formation of the covalent bond and subsequent conformational refinement.

2.1.2. Quantum Mechanics/Molecular Mechanics (QM/MM)

QM/MM methods provide a more accurate description of the chemical reaction by treating the reactive center (the warhead and the nucleophilic residue) with quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. This approach is crucial for studying the reaction mechanism and calculating activation energies.

2.1.3. Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time.[7][8][9][10][11] For covalent inhibitors, MD simulations can assess the stability of the covalent adduct and the impact of the modification on the protein's conformational dynamics.

Potential Signaling Pathways for Benzo[h]naphthyridinone Covalent Inhibitors

Given that naphthyridinone derivatives have been identified as kinase inhibitors, key signaling pathways frequently implicated in cancer and other diseases are likely targets for covalent inhibitors based on the benzo[h]naphthyridinone scaffold.[2][3][4][5][6]

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival.[12][13][14][15][16] Dysregulation of this pathway is a hallmark of many cancers.

Simplified MAPK/ERK Signaling Pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade that governs cell growth, survival, and metabolism.[7][17][18][19][20] Its aberrant activation is common in various cancers.

Simplified PI3K/Akt Signaling Pathway.

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and is a validated target for covalent inhibitors in the treatment of B-cell malignancies.[21][22][23][24][25]

Simplified BTK Signaling Pathway.

Experimental Validation of Covalent Binding

Experimental validation is essential to confirm the predictions from in silico models and to fully characterize the covalent inhibitors.

Experimental Workflow

A typical experimental workflow for validating a covalent inhibitor begins with biochemical assays to determine potency and mechanism, followed by biophysical and structural studies to confirm covalent bond formation.

Workflow for Experimental Validation.

Experimental Protocols

4.2.1. Covalent Docking using AutoDock

This protocol outlines a general procedure for performing covalent docking using AutoDockFR (ADFR) and AutoDock Tools.[2][5][12][14]

-

Prepare Receptor and Ligand:

-

Obtain the 3D structures of the receptor protein (e.g., from the Protein Data Bank) and the benzo[h]naphthyridinone ligand.

-

Use AutoDock Tools to add hydrogens, assign partial charges, and define rotatable bonds for the ligand.

-

For the receptor, remove water molecules and any non-essential co-factors. Add hydrogens and assign charges.

-

Define the flexible residues at the binding site, including the nucleophilic amino acid (e.g., Cysteine).

-

-

Define the Covalent Bond:

-

In the ligand's PDBQT file, manually add the atom(s) from the receptor's nucleophilic residue that will form the covalent bond.

-

Specify the atom types and connectivity to define the covalent linkage.

-

-

Set up the Docking Grid:

-

Define a grid box that encompasses the entire binding site, ensuring it is large enough to accommodate the ligand's flexibility.

-

-

Run the Covalent Docking Simulation:

-

Use the adfr command-line tool, specifying the prepared receptor and ligand files, the grid parameter file, and the covalent docking parameters.

-

-

Analyze the Results:

-

Visualize the docked poses in a molecular modeling software. Analyze the binding energies and the interactions between the ligand and the protein.

-

4.2.2. Determination of kinact and KI

The potency of an irreversible inhibitor is best described by the second-order rate constant kinact/KI, which accounts for both the initial non-covalent binding affinity (KI) and the rate of covalent bond formation (kinact).[3][4][8][9][10][11][13][22][23]

-

Enzyme Inhibition Assay:

-

Perform a time-dependent enzyme inhibition assay. Incubate the target enzyme with various concentrations of the benzo[h]naphthyridinone inhibitor for different time points.

-

At each time point, initiate the enzymatic reaction by adding the substrate.

-

Measure the reaction rate (e.g., by monitoring product formation or substrate depletion).

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

-

Plot the kobs values against the inhibitor concentrations.

-

Fit the data to the following equation to determine kinact and KI: kobs = (kinact * [I]) / (KI + [I])

-

The ratio kinact/KI can then be calculated.

-

4.2.3. Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry is a powerful technique to confirm the formation of a covalent bond between the inhibitor and the target protein and to identify the site of modification.

-

Sample Preparation:

-

Incubate the target protein with an excess of the benzo[h]naphthyridinone inhibitor to ensure complete labeling.

-

Remove the excess unbound inhibitor using a desalting column or dialysis.

-

Digest the protein into smaller peptides using a protease (e.g., trypsin).

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Search the MS/MS data against the protein sequence to identify the peptides.

-

Look for a mass shift in the peptide containing the target nucleophilic residue corresponding to the mass of the covalently bound inhibitor.

-

The fragmentation pattern in the MS/MS spectrum can be used to pinpoint the exact amino acid that has been modified.

-

4.2.4. X-ray Crystallography of the Covalent Complex

X-ray crystallography provides a high-resolution 3D structure of the protein-inhibitor complex, offering detailed insights into the binding mode and the interactions that stabilize the covalent adduct.[30][31][32][33][34][35][36][37][38]

-

Crystallization:

-

Co-crystallize the target protein with the benzo[h]naphthyridinone inhibitor. This involves mixing the purified protein and the inhibitor and setting up crystallization trials under various conditions.

-

Alternatively, soak pre-formed crystals of the protein in a solution containing the inhibitor.

-

-

Data Collection:

-

Mount a single, high-quality crystal and expose it to a high-intensity X-ray beam.

-

Collect the diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain an electron density map.

-

Build an atomic model of the protein-inhibitor complex into the electron density map.

-

Refine the model to improve its agreement with the experimental data.

-

-

Analysis:

-

Visualize the final structure to analyze the covalent bond geometry and the non-covalent interactions between the inhibitor and the protein.

-

Data Presentation

Quantitative data from in silico predictions and experimental validation should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: In Silico Predictions for Benzo[h]naphthyridinone Derivatives

| Compound ID | Target | Docking Score (kcal/mol) | Predicted Covalent Bond Length (Å) |

| BNH-001 | Kinase A | -9.5 | 1.85 |

| BNH-002 | Kinase A | -10.2 | 1.86 |

| BNH-003 | Kinase B | -8.9 | 1.84 |

Table 2: Experimental Kinetic Data for Benzo[h]naphthyridinone Derivatives

| Compound ID | Target | KI (nM) | kinact (s-1) | kinact/KI (M-1s-1) | IC50 (nM) |

| BNH-001 | Kinase A | 50 | 0.005 | 1.0 x 105 | 100 |

| BNH-002 | Kinase A | 25 | 0.008 | 3.2 x 105 | 45 |

| BNH-003 | Kinase B | 120 | 0.002 | 1.7 x 104 | 350 |

Conclusion

The development of benzo[h]naphthyridinone-based covalent inhibitors is a promising avenue for therapeutic intervention in various diseases. A synergistic approach that combines in silico modeling with rigorous experimental validation is paramount for the successful design and optimization of these targeted agents. The methodologies and workflows outlined in this guide provide a robust framework for researchers in this exciting field.

References

- 1. Discovery of benzo[c]phenanthridine derivatives with potent activity against multidrug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. | BioWorld [bioworld.com]

- 6. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. | Semantic Scholar [semanticscholar.org]

- 7. KEGG PATHWAY Database [genome.jp]

- 8. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. biokin.com [biokin.com]

- 12. researchgate.net [researchgate.net]

- 13. cdn-links.lww.com [cdn-links.lww.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. m.youtube.com [m.youtube.com]

- 26. m.youtube.com [m.youtube.com]

- 27. m.youtube.com [m.youtube.com]

- 28. youtube.com [youtube.com]

- 29. google.com [google.com]

- 30. researchgate.net [researchgate.net]

- 31. Benzo[c]phenanthridine alkaloids exhibit strong anti-proliferative activity in malignant melanoma cells regardless of their p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]

- 33. Quaternary benzo[c]phenanthridine alkaloids as inhibitors of dipeptidyl peptidase IV-like activity baring enzymes in human blood plasma and glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Protein folding - Wikipedia [en.wikipedia.org]

- 35. researchgate.net [researchgate.net]

- 36. youtube.com [youtube.com]

- 37. youtube.com [youtube.com]

- 38. m.youtube.com [m.youtube.com]

Preliminary Cytotoxicity Screening of Novel Naphthyridinone Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of novel naphthyridinone compounds. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design, execute, and interpret cytotoxicity studies for this promising class of compounds. This document outlines detailed experimental protocols, presents data in a structured format, and visualizes key cellular pathways and workflows.

Introduction to Naphthyridinones and Cytotoxicity Screening

Naphthyridinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents.[1] Preliminary cytotoxicity screening is a critical first step in the drug discovery process to identify and characterize the potential of these novel compounds to inhibit cancer cell growth and induce cell death.[2] This guide focuses on the in-vitro assays commonly employed for this purpose.

Data Presentation: In Vitro Cytotoxicity of Novel Naphthyridinone Compounds

The following tables summarize the cytotoxic activity of a hypothetical series of novel naphthyridinone compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.[3]

Table 1: Cytotoxicity (IC50, µM) of Naphthyridinone Compounds after 48h Treatment

| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) |

| NPN-001 | 8.5 | 12.3 | 7.9 | 10.1 |

| NPN-002 | 1.2 | 2.5 | 1.8 | 2.1 |

| NPN-003 | > 50 | > 50 | > 50 | > 50 |

| NPN-004 | 0.5 | 0.9 | 0.7 | 0.8 |

| Doxorubicin* | 0.8 | 1.1 | 0.9 | 1.0 |

*Positive Control

Table 2: Structure-Activity Relationship (SAR) Summary of Naphthyridinone Analogs

| Compound | R1 Substitution | R2 Substitution | Key Structural Feature | Cytotoxicity Trend |

| NPN-001 | -H | -CH3 | Basic scaffold | Moderate |

| NPN-002 | -Cl | -CH3 | Halogen at R1 | Increased |

| NPN-003 | -H | -COOH | Carboxylic acid at R2 | Abolished |

| NPN-004 | -Cl | -NH2 | Amino group at R2 | Potent |

These tables are based on findings that suggest the cytotoxic potency of naphthyridine derivatives can be significantly influenced by substitutions on the naphthyridine core and the aryl ring at the C-2 position.[4][5] For instance, the introduction of methyl groups or negatively charged groups at specific positions can enhance activity against certain cancer cell lines.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for conducting reliable and reproducible cytotoxicity screenings.[6]

Cell Culture

Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine.[7] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the novel naphthyridinone compounds and incubate for 48 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Measure the absorbance at 570 nm using a microplate reader.[6] The cell viability is calculated as a percentage of the untreated control.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[9]

Protocol:

-

Seed cells in a 96-well plate and treat with compounds as described for the MTT assay.

-

After the incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[7]

-

Wash the plates five times with tap water and allow them to air dry.[7]

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.[7]

-

Remove the unbound dye by washing four times with 1% acetic acid and allow the plates to air dry.[10]

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]

-

Measure the absorbance at 510 nm using a microplate reader.[9]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.

Protocol:

-

Seed cells in a 96-well plate and treat with compounds. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[12]

-

After incubation, centrifuge the plate at 250 x g for 10 minutes.[12]

-

Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[12][13]

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 100 µL of the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[12]

-

Add 50 µL of the stop solution to each well.[14]

-

Measure the absorbance at 490 nm using a microplate reader. The percentage of cytotoxicity is calculated based on the LDH activity in the treated samples relative to the controls.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the cytotoxicity screening of naphthyridinone compounds.

Many naphthyridinone derivatives have been found to exert their cytotoxic effects by inhibiting topoisomerase I, an essential enzyme involved in DNA replication and repair.[15] Inhibition of this enzyme leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. Caspase cascade: Significance and symbolism [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. rsc.org [rsc.org]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. canvaxbiotech.com [canvaxbiotech.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. biopioneerinc.com [biopioneerinc.com]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

- 15. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physicochemical Characterization of Novel Drug Candidates: A Case Study of 9-(1-Methyl-4-pyrazolyl)-benzo[h]naphthyridinone

Disclaimer: As of the compilation of this guide, specific experimental data for the physicochemical properties of 9-(1-Methyl-4-pyrazolyl)-benzo[h]naphthyridinone are not publicly available. Therefore, this document serves as a comprehensive technical guide outlining the standard methodologies for determining these critical parameters for a novel compound of this nature. The quantitative data presented herein are hypothetical and for illustrative purposes.

Introduction

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. These properties, including melting point, solubility, acid dissociation constant (pKa), and lipophilicity (logP), are fundamental determinants of a compound's pharmacokinetic and pharmacodynamic behavior.[1][2][3] An early and accurate assessment of these characteristics is paramount for guiding lead optimization, formulation development, and predicting in vivo performance.[4][5] This guide provides a detailed overview of the experimental protocols for characterizing the physicochemical profile of a novel compound, using the hypothetical case of 9-(1-Methyl-4-pyrazolyl)-benzo[h]naphthyridinone.

Physicochemical Properties: Data Summary

A comprehensive physicochemical profile is essential for the initial assessment of any new drug candidate. The following tables illustrate how such data for 9-(1-Methyl-4-pyrazolyl)-benzo[h]naphthyridinone would be structured and presented.

Table 1: Identity and Purity

| Parameter | Value | Method |

| Molecular Formula | C₁₈H₁₃N₅O | Mass Spectrometry |

| Molecular Weight | 315.33 g/mol | Mass Spectrometry |

| Purity | >99% | HPLC-UV |

| Appearance | Off-white to pale yellow solid | Visual Inspection |

Table 2: Physicochemical Parameters

| Parameter | Value | Method |

| Melting Point | 210-212 °C | Capillary Method |

| Aqueous Solubility | 0.05 mg/mL (at pH 7.4) | Shake-Flask Method |

| pKa | 4.2 (base) | Potentiometric Titration |

| LogP | 2.8 | HPLC-based Method |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable physicochemical data. The following sections describe the standard methodologies for determining the key parameters for a novel compound.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions to a liquid. It serves as an important indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a digital device like the SRS DigiMelt.[7][8]

-

Heating: The sample is heated at a controlled rate, typically starting with a rapid ramp to a temperature about 10-15°C below the expected melting point, followed by a slower ramp of 1-2°C per minute.[6]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range.[7]

Aqueous Solubility Determination

Aqueous solubility is a critical property that influences a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).

-

Equilibration: The resulting suspension is agitated in a sealed vial at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

pKa Determination

The acid dissociation constant (pKa) defines the ionization state of a compound at a given pH. This is crucial as ionization affects a drug's solubility, permeability, and target binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO for sparingly soluble compounds, to a known concentration (e.g., 1 mM).[10]

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The system is purged with an inert gas like nitrogen to remove dissolved carbon dioxide.[10]

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using an automated titrator.[11]

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing for the generation of a titration curve (pH vs. volume of titrant).[10]

-

pKa Calculation: The pKa is determined from the inflection point of the titration curve. For a monoprotic acid or base, the pKa is the pH at which the compound is 50% ionized.[12]

LogP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is its preference for a lipid-like environment over an aqueous one. LogP is a key predictor of a drug's ability to cross cell membranes.

Methodology: HPLC-based Method

-

System Calibration: A series of standard compounds with known logP values are injected into a reverse-phase HPLC system.[13][14]

-

Retention Time Measurement: The retention time for each standard is measured under isocratic conditions (constant mobile phase composition).

-

Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention factor (log k') against the known logP values of the standards.

-

Sample Analysis: The 9-(1-Methyl-4-pyrazolyl)-benzo[h]naphthyridinone is dissolved in the mobile phase and injected into the same HPLC system under identical conditions.

-

LogP Calculation: The retention time of the test compound is measured, and its log k' is calculated. The logP of the compound is then determined by interpolation from the calibration curve.[15]

Interplay of Physicochemical Properties in Drug Discovery

The physicochemical properties of a drug candidate are not independent variables; they are interconnected and collectively influence the developability of the compound. Optimizing one property can often have a cascading effect on others. This interplay is a central challenge in medicinal chemistry.

Conclusion

The comprehensive physicochemical characterization of novel compounds like 9-(1-Methyl-4-pyrazolyl)-benzo[h]naphthyridinone is a cornerstone of modern drug discovery. The methodologies outlined in this guide represent standard, robust approaches for obtaining critical data on melting point, solubility, pKa, and logP. While specific data for the title compound remains to be published, this framework provides the necessary blueprint for its evaluation. A thorough and early understanding of these properties is indispensable for making informed decisions, optimizing drug candidates, and ultimately increasing the probability of success in the development of new therapeutics.

References

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. fiveable.me [fiveable.me]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. researchgate.net [researchgate.net]

- 6. google.com [google.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. google.com [google.com]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. scispace.com [scispace.com]

- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. a-robust-viable-and-resource-sparing-hplc-based-logp-method-applied-to-common-drugs - Ask this paper | Bohrium [bohrium.com]

- 15. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

Methodological & Application

Application Note & Protocol: Cell-Based Assays for Covalent Inhibitors

Introduction

Covalent inhibitors have emerged as a powerful therapeutic modality, offering distinct advantages such as enhanced potency and prolonged duration of action.[1][2] Unlike their non-covalent counterparts, these inhibitors form a stable, covalent bond with their target protein, often leading to irreversible inhibition.[3] This unique mechanism necessitates specialized assay strategies to accurately characterize their cellular activity and target engagement. This application note provides detailed protocols for cell-based assays designed to evaluate covalent inhibitors, with a focus on the Cellular Thermal Shift Assay (CETSA®) for measuring target engagement in a physiologically relevant context.[4][5]

Principle of the Assay

The binding of a ligand, such as a covalent inhibitor, to its target protein can alter the protein's thermal stability.[6] CETSA leverages this principle to determine target engagement within intact cells.[5][6] The assay involves treating cells with the covalent inhibitor, followed by a heat shock.[7] The formation of a covalent bond stabilizes the target protein, making it more resistant to thermal denaturation.[8] Consequently, a higher fraction of the target protein remains in the soluble cellular lysate after heating in the presence of an engaging inhibitor compared to the vehicle control. This difference in soluble protein levels can be quantified by various methods, such as Western blotting, ELISA, or mass spectrometry, to assess the extent of target engagement.[5]

Key Methodologies

Several cell-based methods are employed to characterize covalent inhibitors. The primary focus of this protocol is CETSA, a versatile technique for confirming target engagement.[4][5] Additionally, washout experiments are crucial for assessing the duration of action and the irreversible nature of the inhibitor.[2] Mass spectrometry-based proteomics can be used as an orthogonal method to identify the specific amino acid residue modified by the covalent inhibitor and to assess selectivity across the proteome.[6][9]

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the general experimental workflow for a cell-based assay with covalent inhibitors and a representative signaling pathway often targeted by such compounds.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for performing a CETSA experiment to determine the target engagement of a covalent inhibitor in a cellular context.

Materials and Reagents:

-

Cell line expressing the target of interest

-

Cell culture medium and supplements

-

Covalent inhibitor and vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Primary antibody against the target protein

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

96-well or 384-well PCR plates

Procedure:

-

Cell Culture and Seeding:

-

Culture cells to ~80-90% confluency.

-

Harvest and seed cells into a multi-well plate at a predetermined density. Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the covalent inhibitor in cell culture medium. Include a vehicle-only control.

-

Remove the old medium from the cells and add the medium containing the inhibitor or vehicle.

-

Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C.

-

-

Heat Shock:

-

After incubation, wash the cells with PBS to remove excess compound.

-

Add fresh PBS to each well.

-

Seal the plate and heat it in a PCR machine with a thermal gradient or in a water bath at a range of temperatures (e.g., 40-60°C) for a set time (e.g., 3 minutes).[7] Also, include a non-heated control (room temperature).

-

-

Cell Lysis:

-

Immediately after the heat shock, lyse the cells by adding lysis buffer.

-

Incubate on ice for 15-30 minutes with gentle agitation.

-

Centrifuge the plate to pellet the precipitated proteins and cellular debris.

-

-

Protein Quantification and Analysis:

-

Carefully collect the supernatant (soluble protein fraction).

-

Determine the protein concentration of each sample.

-

Normalize the protein concentrations for all samples.

-

Analyze the samples by Western blotting to detect the amount of soluble target protein.

-

Data Analysis and Presentation